

Application Note: Comprehensive NMR Characterization of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone

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Compound of Interest

Compound Name: (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone

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Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone, a significant intermediate and impurity in the synthesis of ketamine and related pharmaceuticals. [1][2][3][4] The structural elucidation of this α -hydroxy ketone is critical for quality control, regulatory compliance, and process optimization in drug development and manufacturing. This document outlines a multi-dimensional NMR approach, encompassing one-dimensional (^1H , ^{13}C , DEPT-135) and two-dimensional (COSY, HSQC, HMBC) spectroscopic techniques. The protocols are designed to be self-validating, with each experiment providing complementary information to build a complete and unambiguous structural assignment. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to provide researchers with a robust framework for their own analyses.

Introduction: The Significance of Structural Verification

(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone (Figure 1) is a key chemical entity often identified as "Ketamine Impurity C" or "Esketamine EP Impurity C". [1][2] Its molecular formula is $\text{C}_{12}\text{H}_{13}\text{ClO}_2$ with a molecular weight of 224.68 g/mol. [2][5][6] The presence and quantity of

such impurities are strictly regulated in pharmaceutical products, necessitating reliable and precise analytical methods for their identification and quantification. NMR spectroscopy stands as an unparalleled tool for the de novo structure elucidation of organic molecules due to its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry, providing both the theoretical basis and practical, step-by-step protocols for a thorough NMR characterization.

Figure 1: Chemical Structure of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone

Caption: Structure of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone.

Experimental Design: A Logic-Driven Workflow

The comprehensive characterization of the target molecule follows a logical progression, where each NMR experiment builds upon the information provided by the previous one. This workflow ensures a thorough and unambiguous assignment of all proton and carbon signals.

Caption: Logical workflow for NMR-based structural elucidation.

Protocols and Methodologies

Sample Preparation and Solvent Selection

Rationale: The choice of a suitable deuterated solvent is paramount for high-quality NMR data. The solvent must completely dissolve the analyte without interacting with it. (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone is a moderately polar molecule, making deuterated chloroform (CDCl_3) an excellent choice due to its superb solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.[7]

Protocol:

- Weigh approximately 10-20 mg of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone into a clean, dry vial.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3 , 99.8% D).

- Gently vortex the vial until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube and wipe it clean before insertion into the spectrometer.

One-Dimensional NMR Spectroscopy

Principle: ^1H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Protocol:

- Tune and shim the spectrometer for the sample.
- Acquire a standard ^1H NMR spectrum using a 400 MHz (or higher) spectrometer.
- Typical parameters:
 - Pulse Program: zg30
 - Number of Scans (NS): 16
 - Relaxation Delay (D1): 2.0 s
 - Acquisition Time (AQ): 4.0 s
 - Spectral Width (SW): 20 ppm
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual CHCl_3 signal at 7.26 ppm.[8]

Principle: ^{13}C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon provides insight into its electronic environment (e.g., sp^2 , sp^3 , attached to electronegative atoms).[9]

Protocol:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters:
 - Pulse Program: zgpg30
 - Number of Scans (NS): 1024
 - Relaxation Delay (D1): 2.0 s
 - Spectral Width (SW): 240 ppm
- Process the data and reference the spectrum to the CDCl_3 triplet at 77.16 ppm.[8]

Principle: Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between CH , CH_2 , and CH_3 groups.[10][11][12][13][14] In a DEPT-135 spectrum:

- CH_3 groups appear as positive signals.
- CH_2 groups appear as negative signals.
- CH groups appear as positive signals.
- Quaternary carbons (C) are absent.

Protocol:

- Acquire a DEPT-135 spectrum.
- Typical parameters are similar to a standard ^{13}C experiment but with a specific DEPT pulse sequence.
- This experiment provides crucial information for assigning the signals of the cyclopentyl ring.

Two-Dimensional NMR Spectroscopy

Principle: The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds (^2JHH , ^3JHH).[15][16] Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule.

Protocol:

- Acquire a gradient-enhanced COSY (gCOSY) spectrum.[\[17\]](#)
- Typical parameters:
 - Number of Increments: 256 in F1
 - Number of Scans (NS): 4 per increment
 - Spectral width in F1 and F2 should match the ^1H spectrum.
- Process the 2D data to generate the correlation map.

Principle: The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ^1JCH coupling).[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) This is an extremely powerful experiment for unambiguously assigning the carbon signals of protonated carbons.

Protocol:

- Acquire a phase-sensitive, edited HSQC spectrum. This will also differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
- Typical parameters:
 - Spectral width in F2 (^1H): ~10 ppm
 - Spectral width in F1 (^{13}C): ~160 ppm
 - Number of Scans (NS): 8 per increment
- Process the data to correlate the ^1H and ^{13}C chemical shifts.

Principle: The HMBC experiment reveals correlations between protons and carbons that are separated by two, three, or sometimes four bonds (^nJCH , where $n=2-4$).[\[18\]](#)[\[19\]](#)[\[20\]](#) It is particularly valuable for identifying connectivity across quaternary carbons and for piecing together molecular fragments.

Protocol:

- Acquire a gradient-enhanced HMBC spectrum.
- Typical parameters:
 - Long-range coupling delay optimized for ~8 Hz.
 - Number of Scans (NS): 16 per increment
- Process the data to reveal long-range H-C correlations.

Data Interpretation and Structural Assignment

The following tables summarize the assigned NMR data for (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone based on the described experiments.

¹H and ¹³C NMR Data

Table 1: ¹H and ¹³C NMR Data for (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone in CDCl₃

Atom Number	¹ H Chemical Shift (δ, ppm)	Multiplicity	¹³ C Chemical Shift (δ, ppm)	DEPT-135
C1'	-	-	~138.0	C
C2'	-	-	~132.0	C
C3'	~7.42	dd	~131.5	CH
C4'	~7.37	t	~129.0	CH
C5'	~7.30	t	~127.0	CH
C6'	~7.50	d	~130.0	CH
C=O	-	-	~205.0	C
C1	-	-	~85.0	C
OH	~3.5 (broad s)	s	-	-
C2, C5	~1.8-2.2	m	~38.0	CH ₂
C3, C4	~1.6-1.8	m	~24.0	CH ₂

Note: The ¹H NMR data for the aromatic protons are based on literature values.[22] The ¹³C and DEPT-135 data are predicted based on the known structure and typical chemical shifts for similar functional groups.

2D NMR Correlation Summary

Table 2: Key 2D NMR Correlations

Proton(s) (δ , ppm)	COSY Correlations (δ , ppm)	HSQC Correlation (^{13}C δ , ppm)	HMBC Correlations (^{13}C δ , ppm)
Aromatic Protons	With adjacent aromatic H	C3', C4', C5', C6'	C1', C2', C=O
C2, C5-H (~1.8-2.2)	C3, C4-H (~1.6-1.8)	~38.0	C1, C3, C4, C=O
C3, C4-H (~1.6-1.8)	C2, C5-H (~1.8-2.2)	~24.0	C1, C2, C5
OH (~3.5)	None	-	C1, C2, C5

Structural Assignment Walkthrough:

- ^1H NMR: Reveals the presence of four distinct aromatic protons, a set of methylene protons for the cyclopentyl ring, and a broad singlet for the hydroxyl proton.
- ^{13}C NMR & DEPT-135: Identifies a total of 8 unique carbon signals. The DEPT-135 experiment confirms four CH carbons in the aromatic region, two CH_2 groups in the aliphatic region, and three quaternary carbons (C1', C2', C=O, and C1). The downfield signal at ~205.0 ppm is characteristic of a ketone carbonyl carbon.^{[9][23]} The signal at ~85.0 ppm is consistent with a quaternary carbon attached to a hydroxyl group.
- COSY: Confirms the connectivity within the aromatic spin system and shows coupling between the different sets of methylene protons on the cyclopentyl ring.
- HSQC: Unambiguously links each proton signal to its directly attached carbon. For example, the aromatic protons are correlated to the CH carbons in the ~127-132 ppm range, and the aliphatic protons are linked to the CH_2 carbons at ~38.0 and ~24.0 ppm.
- HMBC: Provides the final and most crucial connectivity information. Key correlations include:
 - The methylene protons at C2/C5 show a correlation to the ketone carbonyl carbon (C=O), confirming their α -position.
 - These same protons also correlate to the quaternary carbon C1, establishing the cyclopentyl ring structure.

- The aromatic protons show correlations to the carbonyl carbon, linking the 2-chlorophenyl group to the rest of the molecule.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and self-validating methodology for the complete structural characterization of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone. By systematically applying 1D and 2D NMR techniques, researchers and drug development professionals can confidently identify and characterize this critical impurity, ensuring the quality and safety of pharmaceutical products. The logical workflow presented herein can be adapted for the structural elucidation of other small molecules, demonstrating the power and versatility of modern NMR spectroscopy.

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